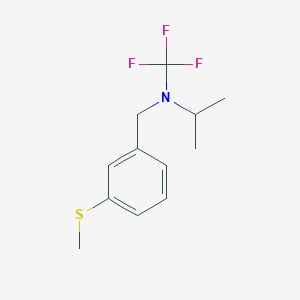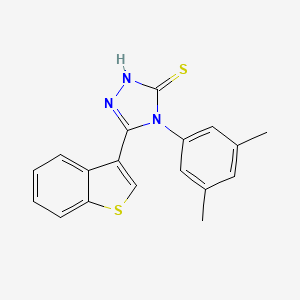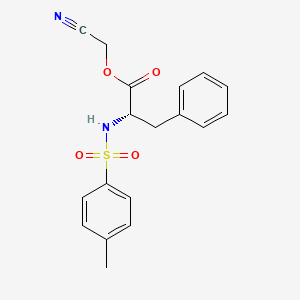
L-3-Phenyl-N-(p-tolylsulfonyl)alanine cyanomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester is a synthetic organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a p-tolylsulfonyl group attached to the L-phenylalanine moiety, with a cyanomethyl ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester typically involves multiple steps. One common synthetic route starts with the protection of the amino group of L-phenylalanine, followed by the introduction of the p-tolylsulfonyl group. The final step involves the esterification of the carboxyl group with cyanomethyl chloride under basic conditions. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyanomethyl ester group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The cyanomethyl ester group can also participate in covalent modifications of proteins, affecting their function and stability. These interactions and modifications are crucial for the compound’s biological and therapeutic effects .
Comparison with Similar Compounds
N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester can be compared with other sulfonamide derivatives, such as:
N-(p-Tolylsulfonyl)-L-phenylalanine methyl ester: Similar structure but with a methyl ester group instead of a cyanomethyl ester.
N-(p-Tolylsulfonyl)-L-phenylalanine ethyl ester: Similar structure but with an ethyl ester group.
N-(p-Tolylsulfonyl)-L-phenylalanine benzyl ester:
Properties
CAS No. |
64187-44-6 |
|---|---|
Molecular Formula |
C18H18N2O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
cyanomethyl (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C18H18N2O4S/c1-14-7-9-16(10-8-14)25(22,23)20-17(18(21)24-12-11-19)13-15-5-3-2-4-6-15/h2-10,17,20H,12-13H2,1H3/t17-/m0/s1 |
InChI Key |
VUEMVRRTXLPPPX-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)
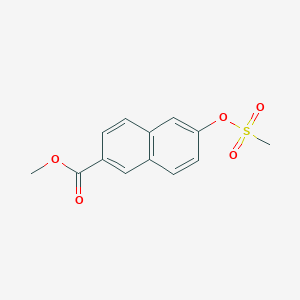

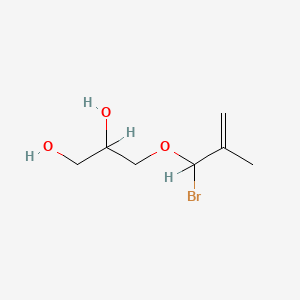
![Benzo[b]thiophene-2,3-dione, 2-oxime](/img/structure/B13947187.png)
![1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13947190.png)
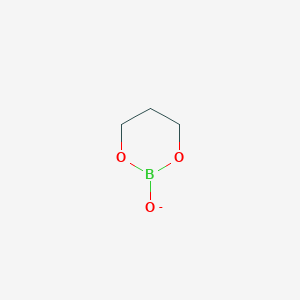
![2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947197.png)

![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13947206.png)

![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)
